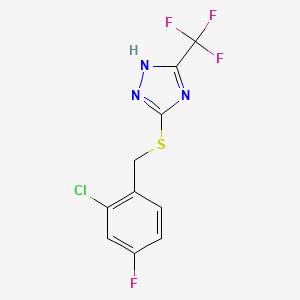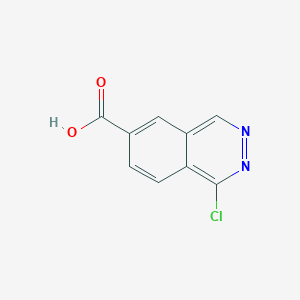
1-Chlorophthalazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-cloroftalazina-6-carboxílico es un compuesto orgánico con la fórmula molecular C₉H₅ClN₂O₂. Es un derivado de la ftalazina, un heterociclo bicíclico que contiene átomos de nitrógeno en las posiciones 1 y 2. El compuesto se caracteriza por la presencia de un átomo de cloro en la primera posición y un grupo ácido carboxílico en la sexta posición del anillo de ftalazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-cloroftalazina-6-carboxílico se puede lograr a través de varios métodos. Un enfoque común implica la cloración de derivados de ftalazina seguida de carboxilación. La reacción típicamente requiere un agente clorante como cloruro de tionilo (SOCl₂) o pentacloruro de fósforo (PCl₅) en condiciones controladas para introducir el átomo de cloro en la posición deseada .
Otro método implica la carboxilación directa de la 1-cloroftalazina utilizando dióxido de carbono (CO₂) en presencia de un catalizador adecuado. Esta reacción se puede llevar a cabo bajo alta presión y temperatura para lograr el producto deseado .
Métodos de producción industrial
En un entorno industrial, la producción de ácido 1-cloroftalazina-6-carboxílico puede implicar procesos de cloración y carboxilación a gran escala. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y el rendimiento del compuesto deseado. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-cloroftalazina-6-carboxílico experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reacciones de oxidación: El compuesto puede sufrir oxidación para formar los correspondientes derivados de ftalazina con estados de oxidación más altos.
Reacciones de reducción: La reducción del grupo ácido carboxílico puede producir los correspondientes derivados de alcohol o aldehído.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varios derivados de ftalazina sustituidos, mientras que las reacciones de oxidación y reducción pueden producir derivados del ácido ftalazina-6-carboxílico con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El ácido 1-cloroftalazina-6-carboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Síntesis orgánica: El compuesto sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Química medicinal: Debido a sus características estructurales, el ácido 1-cloroftalazina-6-carboxílico se investiga por su potencial como un farmacóforo en el diseño de fármacos.
Ciencia de materiales: El compuesto se utiliza en el desarrollo de materiales funcionales, incluidos los polímeros y los nanomateriales.
Mecanismo De Acción
El mecanismo de acción del ácido 1-cloroftalazina-6-carboxílico depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con dianas moleculares como enzimas y receptores. El grupo ácido carboxílico puede formar enlaces de hidrógeno e interacciones iónicas con proteínas diana, influyendo en su actividad y función .
En la síntesis orgánica, la reactividad del compuesto está gobernada por la presencia del átomo de cloro y el grupo ácido carboxílico. Estos grupos funcionales participan en diversas reacciones químicas, permitiendo la formación de nuevos enlaces químicos y la síntesis de moléculas complejas .
Comparación Con Compuestos Similares
Compuestos similares
Ácido ftalazina-6-carboxílico: Carece del átomo de cloro en la primera posición, lo que resulta en diferente reactividad y propiedades.
1-Cloroftalazina: Carece del grupo ácido carboxílico, lo que limita sus aplicaciones en ciertas reacciones químicas.
Ácido 1-bromoftalazina-6-carboxílico:
Singularidad
El ácido 1-cloroftalazina-6-carboxílico es único debido a la presencia tanto del átomo de cloro como del grupo ácido carboxílico. Esta combinación de grupos funcionales mejora su reactividad y versatilidad en diversas reacciones químicas. Además, la estructura del compuesto permite su uso en diversas aplicaciones de investigación científica, lo que lo convierte en un compuesto valioso en la síntesis orgánica, la química medicinal y la ciencia de materiales .
Propiedades
Fórmula molecular |
C9H5ClN2O2 |
|---|---|
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
1-chlorophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-2-1-5(9(13)14)3-6(7)4-11-12-8/h1-4H,(H,13,14) |
Clave InChI |
PVZQHKCCNMDQHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=NC=C2C=C1C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)

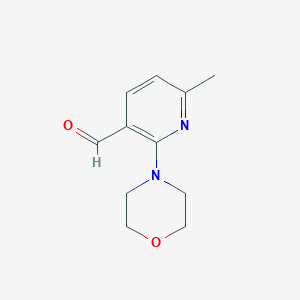
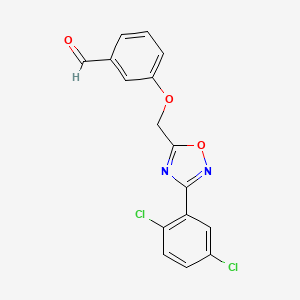


![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
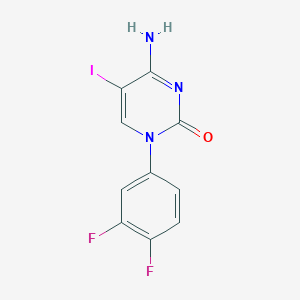
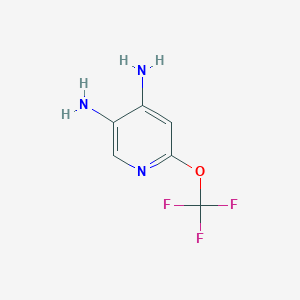
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
